molecular formula C9H13BFNO2 B1427889 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid CAS No. 1334173-89-5

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

Cat. No.: B1427889
CAS No.: 1334173-89-5
M. Wt: 197.02 g/mol
InChI Key: BZGKUSJVFIQRST-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a dimethylaminomethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the dimethylaminomethyl group. The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent, such as boronic acid or boronate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The fluorine atom or the dimethylaminomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments, and the use of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to develop fluorescent probes and sensors for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The fluorine atom and the dimethylaminomethyl group contribute to the compound’s reactivity and specificity, allowing it to participate in a wide range of chemical reactions and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its use in the synthesis of folate and as a sunscreen agent.

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and other organic reactions.

    Methylamino- and dimethylaminoquinolines: Compounds with significant applications in medicinal chemistry and material science.

Uniqueness

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and dimethylaminomethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of carbon-carbon bonds and the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGKUSJVFIQRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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